molecular formula C6H10ClF2N B2730890 (1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride CAS No. 2375249-40-2

(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

Cat. No. B2730890
CAS RN: 2375249-40-2
M. Wt: 169.6
InChI Key: PLEFYFCBMNLBRA-UJPDDDSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of “1R,5S-Bicyclo[3.1.0]hexan-2-one” from “®-1,2-epoxyhex-5-ene” has been reported. This process involves the development of a catalytic intramolecular cyclopropanation of “®-1,2-epoxyhex-5-ene”, which gives the key homochiral bicycle [3.1.0]hexan-1-ol. This intermediate is then oxidized to the desired ketone .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride (EN300-7434566), focusing on six unique applications:

Pharmaceutical Development

EN300-7434566 is a promising candidate in pharmaceutical research due to its unique bicyclic structure, which can enhance the bioavailability and stability of drug molecules. Its potential as a scaffold for drug design allows for the development of novel therapeutics targeting various diseases, including cancer and infectious diseases .

Neuroscience Research

The compound’s structural properties make it a valuable tool in neuroscience research. It can be used to study the mechanisms of neurotransmitter release and receptor interactions. Its ability to cross the blood-brain barrier makes it particularly useful for investigating central nervous system disorders .

Chemical Synthesis

EN300-7434566 serves as an important intermediate in the synthesis of complex organic molecules. Its bicyclic framework can be utilized in the development of new synthetic methodologies, including cyclopropanation and other ring-forming reactions, which are crucial in the production of pharmaceuticals and agrochemicals .

properties

IUPAC Name

(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-3-4(6)5(3)9;/h3-5H,1-2,9H2;1H/t3-,4+,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFYFCBMNLBRA-UJPDDDSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1[C@H]2N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

CAS RN

2375249-40-2
Record name rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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